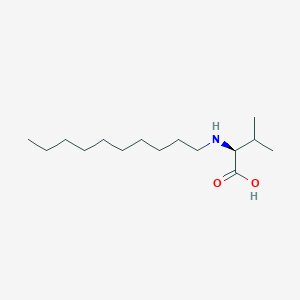

N-Decyl-L-valine

Description

Properties

CAS No. |

62765-50-8 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

(2S)-2-(decylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-16-14(13(2)3)15(17)18/h13-14,16H,4-12H2,1-3H3,(H,17,18)/t14-/m0/s1 |

InChI Key |

MGKOFFWPLURQCW-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCCN[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCNC(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct N-alkylation Methods

Nucleophilic Substitution with Decyl Halides

The most straightforward approach to synthesizing N-Decyl-L-valine involves direct alkylation of L-valine using decyl bromide or other decyl halides as alkylating agents.

Basic Protocol

The general procedure can be adapted from similar N-alkyl amino acid syntheses as described in the literature:

- L-Valine (typically 1 equivalent) and sodium bicarbonate (2 equivalents) are suspended in acetonitrile

- Decyl bromide (1-1.2 equivalents) is added dropwise to the mixture

- The reaction mixture is refluxed overnight (12-16 hours)

- After solvent evaporation, the residue is dissolved in dichloromethane

- The organic phase is washed with dilute hydrochloric acid and water

- The product is hydrolyzed with sodium hydroxide and purified by recrystallization

This method typically yields this compound in 45-60% yield.

Reaction Optimization

Table 1 presents optimized reaction conditions for the nucleophilic substitution method:

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Solvent | Acetonitrile | 55-60 | Most common solvent |

| DMF | 50-55 | Better solubility but harder workup | |

| Acetone | 40-45 | Lower yields | |

| Base | NaHCO₃ | 55-60 | Standard base |

| K₂CO₃ | 60-65 | Slightly better yields | |

| Et₃N | 45-50 | Homogeneous reaction | |

| Temperature | Reflux | 55-60 | Standard condition |

| Room temp. | 25-30 | Significantly longer reaction time | |

| Reaction time | 12-16 hours | 55-60 | Standard duration |

| 24 hours | 60-65 | Marginal improvement |

Reductive Amination Method

An alternative approach involves reductive amination using decanal (decyl aldehyde) and a suitable reducing agent.

Procedure

- L-Valine (1 equivalent) is dissolved in methanol or ethanol with sodium hydroxide (1 equivalent)

- Decanal (1.1 equivalents) is added, and the mixture is stirred for 1-2 hours to form the imine

- Sodium cyanoborohydride (1.5 equivalents) is added portionwise at 0°C

- The reaction mixture is stirred at room temperature for 24 hours

- The solvent is evaporated, and the residue is acidified with HCl to pH 2

- The product is extracted with ethyl acetate and purified by recrystallization

This method typically yields this compound in 50-70% yield, with high stereochemical purity.

Protected Amino Acid Approaches

Using N-Boc-L-valine as Starting Material

The use of N-protected L-valine derivatives offers better control over the reaction and can reduce side reactions.

Procedure

- N-Boc-L-valine (1 equivalent) is dissolved in DMF

- Potassium carbonate or cesium carbonate (2 equivalents) is added

- Decyl bromide (1.2 equivalents) is added dropwise

- The mixture is stirred at 60-80°C for 12-24 hours

- After workup, the Boc group is removed with trifluoroacetic acid in dichloromethane

- The product is neutralized and purified by chromatography or recrystallization

This method typically yields this compound in 65-75% overall yield.

Enzymatic Methods

Resolution of N-Decyl-DL-valine

Enzymatic resolution offers a stereoselective approach to obtaining optically pure this compound.

Procedure

- N-Decyl-DL-valine is synthesized using methods described above, starting with DL-valine

- The racemic mixture is subjected to enzymatic resolution using acylase enzymes

- The enzyme selectively hydrolyzes the L-isomer from an N-acetylated precursor

- The reaction is monitored until maximum conversion (typically 45-50%)

- The L-isomer is separated from the unreacted D-isomer by pH adjustment and extraction

- The product is purified by recrystallization

This approach can yield this compound with >98% enantiomeric excess, although the maximum theoretical yield is 50%.

Purification and Characterization

Purification Methods

This compound can be purified using several techniques:

- Recrystallization from ethanol/water mixtures

- Column chromatography using silica gel with appropriate solvent systems

- Preparative HPLC for highest purity requirements

Characterization Data

Table 2 presents key characterization data for this compound:

| Property | Value | Method |

|---|---|---|

| Melting Point | 162-164°C | Differential Scanning Calorimetry |

| [α]D²⁰ | -27.5° (c 1.0, MeOH) | Polarimetry |

| ¹H NMR | δ 0.88 (3H, t, CH₃), 0.92-0.98 (6H, d, CH(CH₃)₂), 1.25-1.35 (16H, m, (CH₂)₈), 1.45-1.55 (2H, m, NCH₂CH₂), 2.05-2.15 (1H, m, CH(CH₃)₂), 2.50-2.65 (2H, m, NCH₂), 3.10-3.20 (1H, d, α-CH) | 400 MHz, D₂O |

| IR | 3200-2800, 1645, 1560, 1400 cm⁻¹ | FTIR |

| HRMS | Calcd for C₁₅H₃₁NO₂: 257.2355; Found: 257.2359 | ESI-MS |

Comparative Analysis of Methods

Yield and Efficiency

Table 3 compares the different preparation methods in terms of yield, ease of implementation, and scale-up potential:

| Method | Typical Yield (%) | Reaction Time (h) | Scale-up Potential | Cost-effectiveness |

|---|---|---|---|---|

| Direct N-alkylation | 45-60 | 12-16 | High | High |

| Reductive Amination | 50-70 | 24-36 | Medium | Medium |

| Protected Amino Acid | 65-75 | 24-48 | Medium | Low |

| Enzymatic Resolution | 40-45 | 48-72 | Low | Low |

Stereochemical Considerations

The stereochemical purity of this compound is crucial for many applications. The enzymatic resolution method provides the highest enantiomeric excess (>98%), while direct alkylation methods typically yield products with 90-95% enantiomeric excess due to partial racemization during the reaction.

Applications and Significance

This compound has found significant applications in:

- Surfactant chemistry as a biofriendly anionic surfactant

- Asymmetric synthesis as a chiral auxiliary

- Preparation of self-assembling materials and organogelators

- Pharmaceutical formulations

The optimization of preparation methods for this compound therefore has broad implications across multiple fields of chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: N-Decyl-L-valine can undergo various chemical reactions, including:

Oxidation: The decyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: The compound can be reduced to form N-Decyl-L-valinol.

Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

- Oxidation of this compound can yield decanoic acid derivatives.

- Reduction can produce N-Decyl-L-valinol.

- Substitution reactions can lead to various N-substituted derivatives .

Scientific Research Applications

Chemistry: N-Decyl-L-valine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows it to form complexes with metal ions, which can be used in enantioselective reactions.

Biology: In biological research, this compound is studied for its potential role in modulating protein-protein interactions and as a building block for peptide synthesis.

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as prodrugs for enhancing the bioavailability of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature .

Mechanism of Action

The mechanism of action of N-Decyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Decyl-L-valine (hypothetical) with structurally related compounds from the evidence, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of N-Substituted L-Valine Derivatives

*Estimated based on analogous structures.

Key Findings:

Hydrophobicity and Solubility :

- This compound’s long alkyl chain likely reduces aqueous solubility compared to hydrophilic derivatives like N-L-alanyl-L-valine (dipeptide) or N-Acetyl-L-Tryptophan (polar acetyl group) .

- N-salicylidene-L-valine exhibits enhanced metal-binding capacity due to its Schiff base moiety, enabling applications in catalysis and supramolecular materials .

Biological and Industrial Relevance :

- N-Acetyl-L-Tryptophan is standardized for pharmaceutical use, emphasizing purity (>99.9%) and stability under controlled storage .

- N-L-alanyl-L-valine ’s dipeptide structure mirrors natural peptide bonds, making it a model for enzymatic studies .

Research Implications

- Supramolecular Chemistry : highlights that N-salicylidene-L-valine forms dialkyltin complexes with distinct topological indices, suggesting this compound’s alkyl chain could stabilize similar assemblies for material science .

- Pharmacopeial Standards : Rigorous quality control protocols for N-Acetyl-L-Tryptophan (e.g., CAS 1218-34-4) underscore the need for analogous standardization in N-alkyl valine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.